2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid
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Overview
Description
“2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of “this compound” is C17H14N2O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The compound is predicted to have a density of 1.20±0.1 g/cm3 and a boiling point of 502.5±38.0 °C .Scientific Research Applications
1. Fluorescent Chemosensors for Cyanide and Mercury Ions
Emandi et al. (2018) developed fluorescent sensors using imidazole-based compounds for detecting cyanide and mercury ions. The study found that these compounds, including variants of 4-(1H-imidazole-1-ylmethyl) benzoic acid, exhibited specific sensing towards CN- ions, leading to quenching of fluorescence. These findings demonstrate the potential of such compounds in environmental and analytical chemistry for ion detection (Emandi, Flanagan, & Senge, 2018).
2. Benzimidazole Derivatives for Biological Applications
A study by Arshad et al. (2020) focused on developing benzimidazole-based compounds with applications in elastase inhibition, antioxidant activity, and DNA binding. These compounds, synthesized from benzoic acid derivatives, showed promising results in inhibiting elastase, scavenging free radicals, and binding with DNA, suggesting their potential in drug development and biological research (Arshad et al., 2020).
3. Adsorption Studies on Active Carbons
Kharitonova et al. (2005) investigated the adsorption of benzene derivatives, including imidazole heterocycles like 4-(1H-imidazole-1-ylmethyl) benzoic acid, on active carbons. This research provided insights into the adsorption characteristics of these compounds in aqueous solutions, contributing to the understanding of their environmental interactions and potential uses in filtration or purification processes (Kharitonova, Krasil’nikova, Vartapetyan, & Bulanova, 2005).
4. Coordination Polymers for Structural and Luminescent Properties
Ji et al. (2012) synthesized a series of coordination polymers using a bifunctional ligand, including derivatives of imidazole-based benzoic acid. These polymers exhibited diverse structural and luminescent properties, making them interesting for materials science research and potential applications in optoelectronics (Ji, Li, Ma, Zang, Hou, & Mak, 2012).
5. Corrosion Inhibition in Acid Medium
Costa et al. (2021) explored the use of imidazole-based molecules, including 4-(1H-imidazole-1-yl)benzoic acid derivatives, as corrosion inhibitors for carbon steel in an acidic medium. This study highlighted the potential of these compounds in industrial applications for protecting metals against corrosion (Costa et al., 2021).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Properties
IUPAC Name |
2-[4-(imidazol-1-ylmethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)16-4-2-1-3-15(16)14-7-5-13(6-8-14)11-19-10-9-18-12-19/h1-10,12H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJIJPOKRVTYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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